(3-Methylcyclohex-1-en-1-yl)boronic acid
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Overview
Description
(3-Methylcyclohex-1-en-1-yl)boronic acid is an organic compound with the molecular formula C7H13BO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used extensively in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of 3-methylcyclohexene followed by oxidation. The reaction conditions often include the use of borane (BH3) or diborane (B2H6) as the boron source, and hydrogen peroxide (H2O2) or sodium perborate (NaBO3) as the oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the coupling partner.
Scientific Research Applications
(3-Methylcyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which (3-Methylcyclohex-1-en-1-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling but with a phenyl group instead of a cyclohexene ring.
4-Methylcyclohexen-1-ylboronic acid: Similar structure but with the methyl group at a different position on the cyclohexene ring.
Uniqueness
(3-Methylcyclohex-1-en-1-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-methylcyclohexen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c1-6-3-2-4-7(5-6)8(9)10/h5-6,9-10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAIPORPYQXGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(CCC1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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